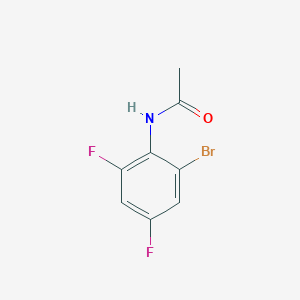

N-(2-bromo-4,6-difluorophenyl)acetamide

Description

The exact mass of the compound N-(2-bromo-4,6-difluorophenyl)acetamide is 248.96008 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-bromo-4,6-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4,6-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEMDLJVHAHHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Role of N-(2-bromo-4,6-difluorophenyl)acetamide Derivatives in Contemporary Drug Discovery

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the N-(2-bromo-4,6-difluorophenyl)acetamide Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of therapeutic success. The N-(2-bromo-4,6-difluorophenyl)acetamide moiety has emerged as a privileged structure, demonstrating significant potential across a spectrum of biological targets. Its inherent chemical features—the presence of a reactive bromine atom for further diversification, the electron-withdrawing nature and metabolic stability imparted by the difluoro-substituted phenyl ring, and the versatile acetamide linker—provide a robust foundation for the development of potent and selective therapeutic agents. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of N-(2-bromo-4,6-difluorophenyl)acetamide derivatives, providing field-proven insights for researchers and drug development professionals. The strategic placement of fluorine atoms, for instance, is known to play a remarkable role in enhancing the potency of bioactive compounds[1]. The combination of halogen substituents and the acetamide group suggests a class of compounds with diverse research and development applications[2].

Core Synthesis and Chemical Diversification

The synthesis of the N-(2-bromo-4,6-difluorophenyl)acetamide core and its subsequent derivatization is a key aspect of harnessing its therapeutic potential. A common and effective method for the synthesis of the core structure involves the nucleophilic acyl substitution of 2-bromo-4,6-difluoroaniline with an appropriate acetylating agent.

General Synthetic Protocol: Synthesis of the N-(2-bromo-4,6-difluorophenyl)acetamide Core

A generalized and robust protocol for the synthesis of the N-(2-bromo-4,6-difluorophenyl)acetamide core is detailed below. This method is analogous to the synthesis of similar halo-substituted acetamides and can be adapted for scale-up.[3]

Materials:

-

2-bromo-4,6-difluoroaniline

-

Acetyl chloride or acetic anhydride

-

Anhydrous dichloromethane (DCM)

-

A suitable non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, dried in an oven

Step-by-Step Methodology: [3]

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the acylating agent.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4,6-difluoroaniline (1 equivalent) in anhydrous DCM.

-

Base Addition: Add the base (1.1 equivalents) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acetylating agent (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-bromo-4,6-difluorophenyl)acetamide.

Diagram: Synthesis of the N-(2-bromo-4,6-difluorophenyl)acetamide Core

Caption: General workflow for the synthesis of the core scaffold.

Therapeutic Applications and Structure-Activity Relationships

The N-(2-bromo-4,6-difluorophenyl)acetamide scaffold has served as a versatile starting point for the development of inhibitors targeting a range of diseases. The following sections will delve into specific therapeutic areas where these derivatives have shown promise.

Antiparasitic Agents

Derivatives of related aryl acetamides have demonstrated potent activity against the parasite Cryptosporidium, the causative agent of cryptosporidiosis[1]. The core acetamide structure is crucial for this activity, with modifications to the aryl "tail" group significantly influencing potency.

Structure-Activity Relationship Insights:

-

Role of Halogens: The presence and position of halogen atoms on the phenyl ring are critical for activity. For instance, in a series of aryl acetamide triazolopyridazines, 4-chloro and 4-fluoro substitutions resulted in potent compounds[1]. This highlights the importance of the electronic and steric properties of the substituents.

-

Electron-Withdrawing Groups: Studies have shown a preference for electron-withdrawing groups on the aryl ring, which can enhance binding affinity to the biological target[1]. The difluoro substitution in the N-(2-bromo-4,6-difluorophenyl)acetamide core aligns with this observation.

-

Metabolic Stability: The fluorination pattern can also contribute to improved metabolic stability, a desirable property for orally administered drugs[1].

Kinase Inhibitors in Oncology

The acetamide linkage is a common feature in many kinase inhibitors, acting as a hydrogen bond donor and acceptor to interact with the hinge region of the kinase domain. While direct examples of N-(2-bromo-4,6-difluorophenyl)acetamide as a kinase inhibitor were not found in the initial search, the structurally related N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors for cancer therapy[4]. This suggests the potential for N-(2-bromo-4,6-difluorophenyl)acetamide derivatives to be developed as kinase inhibitors. The 2,4-difluorophenyl moiety is a key component of these inhibitors, highlighting the potential of the 4,6-difluoro substitution pattern in our core scaffold.

Hypothetical Kinase Inhibitor Design Strategy:

The bromine atom at the 2-position of the phenyl ring provides a convenient handle for introducing various functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of different chemical spaces to optimize kinase inhibitory activity and selectivity.

Diagram: Potential Derivatization of the Core Scaffold for Kinase Inhibition

Caption: Diversification of the core via cross-coupling reactions.

Anti-inflammatory and Antioxidant Agents

Acetamide derivatives, in general, are known to possess antioxidant and potential anti-inflammatory activities[5][6]. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The electronic properties conferred by the difluoro and bromo substituents on the phenyl ring of the core scaffold could modulate these activities.

Experimental Evaluation of Anti-inflammatory and Antioxidant Potential:

A standard approach to evaluate the potential of novel N-(2-bromo-4,6-difluorophenyl)acetamide derivatives in this area would involve the following assays:

-

Antioxidant Activity:

-

ABTS or DPPH Radical Scavenging Assays: To determine the direct free radical scavenging capacity.

-

Cellular Antioxidant Assays: Measuring the reduction of reactive oxygen species (ROS) in cell lines like J774.A1 macrophages stimulated with an oxidizing agent[5].

-

-

Anti-inflammatory Activity:

| Assay | Purpose | Typical Readout |

| ABTS/DPPH Scavenging | Measures direct antioxidant capacity | Decrease in absorbance |

| Cellular ROS Assay | Measures intracellular antioxidant effect | Decrease in fluorescence |

| NO Production Assay | Measures anti-inflammatory potential | Decrease in nitrite concentration |

| COX Inhibition Assay | Determines mechanism of anti-inflammatory action | IC50 values for COX-1 and COX-2 |

Conclusion and Future Directions

The N-(2-bromo-4,6-difluorophenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the advantageous physicochemical properties imparted by the halogen substituents make it an attractive core for medicinal chemists. While the existing literature provides a strong rationale for its potential in antiparasitic, anticancer, and anti-inflammatory applications, further focused research is warranted.

Future efforts should concentrate on:

-

Systematic Derivatization: Leveraging the bromine atom for extensive structure-activity relationship studies through various cross-coupling reactions.

-

Biological Screening: Screening derivative libraries against a wide range of biological targets, including kinases, parasitic enzymes, and inflammatory mediators.

-

In Vivo Evaluation: Advancing the most promising in vitro hits to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By adopting a systematic and mechanistically driven approach, the full therapeutic potential of N-(2-bromo-4,6-difluorophenyl)acetamide derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- CAS 1231930-29-2: N-(4-bromo-2,6-difluorophenyl) - CymitQuimica.

- (PDF)

- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Benchchem.

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice.

- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

Sources

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1231930-29-2: N-(4-bromo-2,6-difluorophenyl)-N'-(1-met… [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. archivepp.com [archivepp.com]

The Dissected Aromatic: An In-Depth Technical Guide to the Electronic Effects of Fluorine Substitution in N-(2-bromo-4,6-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity.[1][3][4] This guide provides a detailed analysis of the electronic effects at play in N-(2-bromo-4,6-difluorophenyl)acetamide, a molecule featuring a complex interplay of inductive and resonance effects from multiple halogen substituents on an acetanilide backbone. By dissecting the contributions of each substituent, we aim to provide a predictive framework for understanding the behavior of this and similar polysubstituted aromatic systems.

The Strategic Imperative of Fluorine in Modern Chemistry

Fluorine's exceptional electronegativity (χ = 3.98), second only to neon, and the strength of the C-F bond are central to its utility.[1] Unlike other halogens, fluorine's small van der Waals radius allows it to act as a hydrogen isostere with minimal steric perturbation.[4] In drug discovery, fluorination is a well-established strategy to:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[2][4]

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups.[4][5]

-

Increase Binding Affinity: Through favorable electrostatic interactions and the ability to participate in hydrogen bonding.[3][4][5]

-

Improve Membrane Permeability and Bioavailability: By fine-tuning lipophilicity.[1][3]

More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its transformative impact.[2]

Deconstructing the Electronic Landscape of N-(2-bromo-4,6-difluorophenyl)acetamide

The electronic character of the aromatic ring in N-(2-bromo-4,6-difluorophenyl)acetamide is dictated by the cumulative effects of three halogen substituents and the acetamido group. Each contributes via inductive and resonance (mesomeric) effects, often in opposition.

The Dueling Nature of Halogen Substitution: Induction vs. Resonance

Halogen substituents on an aromatic ring exhibit a characteristic electronic duality:

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution.[6][7]

-

Resonance Effect (+M): The lone pair electrons on the halogen can be delocalized into the aromatic π-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[6][7]

For halogens, the powerful inductive effect generally outweighs the weaker resonance effect, making them net deactivating groups.[6]

Caption: Dueling electronic effects of halogen substituents on an aromatic ring.

Substituent Analysis in N-(2-bromo-4,6-difluorophenyl)acetamide

-

Fluorine Atoms (at C4 and C6): As the most electronegative element, fluorine exerts the strongest inductive electron withdrawal among the halogens.[4][7] While it also participates in resonance donation, its -I effect is dominant.[8] The two fluorine atoms synergistically reduce the electron density of the aromatic ring.[9][10]

-

Bromine Atom (at C2): Bromine is also an inductively withdrawing and resonance-donating substituent. Its inductive effect is weaker than fluorine's, but its resonance contribution is also considered modest.

-

Acetamido Group (-NHCOCH₃) (at C1): The acetamido group is a powerful activating group. The nitrogen's lone pair strongly donates electron density into the ring via resonance (+M effect), which typically dominates its weaker inductive withdrawal (-I effect). This makes the acetamido group a potent ortho, para-director.

Predicted Net Electronic Effect

The interplay of these groups creates a highly electron-deficient aromatic ring. The strong, additive -I effects of the two fluorine atoms and the bromine atom will significantly reduce the nucleophilicity of the phenyl ring. While the acetamido group's +M effect attempts to counteract this, it is unlikely to fully overcome the deactivating pressure of three halogen substituents. The overall reactivity of the ring towards electrophilic substitution is therefore expected to be low.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

The synthesis would likely proceed via a nucleophilic acyl substitution, where 2-bromo-4,6-difluoroaniline is acylated with an acetylating agent like acetyl chloride or acetic anhydride.

Caption: Proposed experimental workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

-

Preparation: All glassware should be oven-dried to ensure anhydrous conditions. The reaction is to be conducted under an inert atmosphere (e.g., nitrogen).

-

Reaction Setup: Dissolve 2-bromo-4,6-difluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Predicted Spectroscopic Data

The following data is predictive, based on the analysis of structurally similar compounds such as 4-bromoacetanilide and other halogenated acetanilides.[14][15]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.0 - 8.2 | br s | 1H | NH | Chemical shift is solvent and concentration dependent. |

| ~7.1 - 7.3 | m | 1H | Ar-H | Aromatic proton, likely a triplet of doublets due to coupling with two fluorine atoms. |

| ~6.8 - 7.0 | m | 1H | Ar-H | Aromatic proton, likely a triplet of doublets. |

| ~2.2 | s | 3H | CH₃ | Singlet for the methyl protons of the acetyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168-170 | C=O | Carbonyl carbon of the amide. |

| ~155-160 (dd) | C-F | Aromatic carbons attached to fluorine, showing large C-F coupling constants. |

| ~110-130 | C-Br, C-N, C-H | Aromatic carbons. |

| ~25 | CH₃ | Methyl carbon of the acetyl group. |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H Stretch | Medium, Sharp |

| ~3100 | Aromatic C-H Stretch | Medium |

| ~1680 | C=O Stretch (Amide I) | Strong |

| ~1540 | N-H Bend (Amide II) | Medium |

| ~1200-1400 | C-F Stretch | Strong |

| ~550-650 | C-Br Stretch | Medium |

Experimental Probes for Electronic Structure Validation

To experimentally validate the predicted electronic effects, several advanced techniques can be employed:

-

UV-Visible Spectroscopy: Can provide insights into the electronic transitions within the molecule. Changes in the absorption maxima compared to simpler analogs can quantify the electronic impact of the substituents.[16]

-

Electron Affinity Measurement: Techniques like electron capture detector methods can experimentally determine the molecule's ability to accept an electron, providing a direct measure of the electron-withdrawing power of the substituents.[17]

-

Dipole Moment Measurement: Measuring the molecular dipole moment can provide quantitative data on the charge distribution within the molecule, reflecting the net vector sum of the bond dipoles influenced by the substituents.[18][19]

-

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods can be used to calculate molecular orbitals, electrostatic potential maps, and theoretical NMR shifts, offering a powerful comparison to experimental data.[20][21]

Conclusion

The electronic landscape of N-(2-bromo-4,6-difluorophenyl)acetamide is a compelling case study in the nuanced interplay of inductive and resonance effects. The powerful, cumulative electron-withdrawing nature of the two fluorine atoms and one bromine atom renders the aromatic ring significantly electron-deficient, a property that will dominate its chemical reactivity and physical properties. This deactivation is only partially mitigated by the electron-donating acetamido group. Understanding this electronic balance is critical for scientists looking to utilize this or similar fluorinated building blocks in the rational design of new drugs, agrochemicals, and materials, where precise control over molecular properties is paramount for success.[22][23]

References

- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Apollo Scientific. (2026).

- Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.

- LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.

- Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene.

- ACS Omega. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors.

- PMC. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors.

- Transtutors. (2022). Discuss the differences observed in the IR and NMR spectra of....

- Chemistry LibreTexts. (2025).

- Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?

- PMC. (2024).

- Chemistry LibreTexts. (2021). Experimental Probes of Electronic Structure.

- Doyle Group. (n.d.). ACME Precision Measurement of the Electron Electric Dipole Moment (EDM).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

- ResearchGate. (2025). Experimental Determination of Electron Affinities of Organic Molecules.

- ResearchGate. (2025). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.

- Chegg. (2020).

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview.

- arXiv. (2024).

- MDPI. (2021).

- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).

- NMR of acetanilide. (2020).

- Chemical Society Reviews. (2016).

- Chemistry of Heterocyclic Compounds. (2025). MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. benthamscience.com [benthamscience.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Solved Worksheet for the Analysis of Halogenated Acetanilide | Chegg.com [chegg.com]

- 15. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. ACME Precision Measurement of the Electron Electric Dipole Moment (EDM) | Doyle Group [jdoyle.hsites.harvard.edu]

- 19. Prospects for measuring the electron’s electric dipole moment with polyatomic molecules in an optical lattice [arxiv.org]

- 20. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. science.lpnu.ua [science.lpnu.ua]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Bioactivity & Synthetic Utility of N-(2-bromo-4,6-difluorophenyl)acetamide Scaffolds

This technical guide provides an in-depth analysis of the N-(2-bromo-4,6-difluorophenyl)acetamide scaffold. It is designed for medicinal chemists and pharmacologists investigating halogenated acetanilides as "privileged structures" for lead optimization.

Executive Summary

N-(2-bromo-4,6-difluorophenyl)acetamide represents a highly specialized halogenated scaffold. While often categorized as a synthetic intermediate, its structural features—specifically the steric crowding of the ortho-bromine and the metabolic blockade provided by the para/ortho-fluorines—confer distinct physicochemical properties. This guide explores its potential as a direct antimicrobial agent and its primary role as a pharmacophore precursor for kinase inhibitors and agrochemicals.

Part 1: Structural Activity Relationship (SAR) Analysis

The bioactivity of this scaffold is dictated by three critical electronic and steric factors.[1]

The "Sigma Hole" and Halogen Bonding

The bromine atom at the C2 position is not merely a steric blocker; it acts as a Lewis acid capable of forming halogen bonds (X-bonds) with biological nucleophiles (e.g., backbone carbonyls in proteins).

-

Mechanism: The electron-withdrawing nature of the phenyl ring (enhanced by two fluorines) creates a positive electrostatic potential region (sigma hole) on the extension of the C-Br bond.

-

Relevance: This interaction is directionally specific, unlike hydrogen bonds, allowing for high-fidelity binding in enzyme pockets.

Metabolic Stability (The Fluorine Effect)

The 4,6-difluoro substitution pattern is a strategic medicinal chemistry design:

-

C4 (Para) Blockade: The C4 position is the primary site for cytochrome P450-mediated oxidation in acetanilides (e.g., paracetamol). A fluorine at C4 blocks this metabolic soft spot, significantly extending half-life (

). -

Lipophilicity: Fluorination increases

, enhancing membrane permeability compared to non-halogenated analogs.

Atropisomerism Potential

The presence of a bulky bromine at C2 and a fluorine at C6 creates significant steric hindrance around the N-C(phenyl) bond. This restricts rotation, potentially leading to atropisomers (axial chirality). In biological systems, this restricted conformation can lock the molecule into a bioactive shape, reducing the entropic penalty of binding.

Visualization: SAR Logic

Caption: SAR map illustrating the functional roles of halogen substituents in binding affinity and metabolic stability.

Part 2: Predicted & Observed Bioactivity

Based on structural homology with known polyhalogenated acetanilides, the following bioactivities are predicted:

Antimicrobial Activity

Halogenated acetanilides (specifically those with electron-withdrawing groups) disrupt bacterial cell membranes and inhibit specific enzymatic pathways.

-

Target: Bacterial adenylate cyclase inhibition has been observed in similar halogenated anilines [1].[1][2]

-

Spectrum: Likely active against Gram-positive bacteria (S. aureus, B. subtilis) due to the lipophilic nature facilitating cell wall penetration.

-

Toxicity Warning: Acetanilides can hydrolyze to anilines in vivo. 2-bromo-4,6-difluoroaniline is a potential methemoglobinemia inducer, requiring careful toxicity screening.

Kinase Inhibition (As a Fragment)

This scaffold is a "privileged fragment" for Type II kinase inhibitors.

-

Role: The acetamide acts as the "hinge binder" (forming H-bonds with the kinase hinge region), while the phenyl ring fits into the hydrophobic pocket.

-

Synthetic Extension: The 2-Bromo group is the "exit vector." It is typically replaced via Suzuki-Miyaura coupling to attach a "tail" that extends into the solvent-exposed region or the back pocket of the kinase.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: High-yield synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide.

Reagents:

-

2-Bromo-4,6-difluoroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer/Catalyst)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-bromo-4,6-difluoroaniline in 20 mL of glacial acetic acid in a round-bottom flask.

-

Activation: Add 12 mmol of acetic anhydride dropwise at room temperature.

-

Catalysis: Add 0.5g of anhydrous sodium acetate.

-

Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately as a white/off-white solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove unreacted aniline traces.

-

Validation: Confirm structure via ¹H-NMR (Look for singlet methyl peak ~2.1 ppm and aromatic protons).

Protocol B: Antimicrobial Susceptibility Screening (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin dye (viability indicator)

-

Test Compound: N-(2-bromo-4,6-difluorophenyl)acetamide (dissolved in DMSO)

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute inoculum 1:100 in MHB.

-

Plating: Add 100 µL of broth to all wells.

-

Compound Addition: Add 100 µL of test compound (start at 512 µg/mL) to column 1. Perform serial 2-fold dilutions across the plate.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic activity).

-

-

Calculation: The lowest concentration remaining blue is the MIC.

Visualization: Screening Workflow

Caption: Microdilution workflow for determining antimicrobial potency (MIC).

Part 4: Data Presentation & Interpretation

When characterizing this scaffold, use the following template to standardize results.

Table 1: Physicochemical Profile Template

| Property | Value (Predicted/Observed) | Significance |

| Molecular Weight | ~250.04 g/mol | Fragment-like; suitable for optimization. |

| LogP | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases. |

| H-Bond Acceptors | 1 (C=O) + 2 (F) | Fluorine acts as a weak acceptor. |

| TPSA | ~29 Ų | High potential for CNS penetration (if applicable). |

Table 2: Interpretation of MIC Results

| MIC Value (µg/mL) | Classification | Action Required |

| < 10 | Highly Active | Proceed to cytotoxicity (MTT assay) & MOA studies. |

| 10 - 100 | Moderately Active | Optimize side chains (replace Acetyl with Benzoyl?). |

| > 100 | Inactive | Scaffold is likely a prodrug or requires coupling. |

References

-

Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines. National Institutes of Health (PMC). (2025). Investigates the mechanism of halogenated aniline derivatives against E. coli and ESKAPE pathogens, highlighting adenylate cyclase inhibition.[2]

-

Halogen Bonding: Types and Role in Biological Activities. International Journal of Research and Engineering. (2021). details the significance of halogen bonding (Cl, Br, I) in ligand-protein interactions and drug design.[3]

-

Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. BenchChem Technical Protocols. (2025). Provides standard operating procedures for the acetylation of halogenated anilines.

-

Acetamide Derivatives with Antioxidant Activity. PubMed Central. (2016). Discusses the synthesis and bioactivity of acetanilide derivatives as potential anti-inflammatory agents.

Sources

Methodological & Application

Synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. This document provides not only a step-by-step procedure but also delves into the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a successful and safe synthesis.

Introduction

N-(2-bromo-4,6-difluorophenyl)acetamide is a halogenated aromatic amide of increasing interest in the development of novel bioactive molecules and functional materials. The presence of the bromo- and difluoro- substituents on the phenyl ring provides unique electronic and steric properties, making it a versatile building block for further chemical transformations. This protocol outlines the synthesis via a classic nucleophilic acyl substitution reaction, specifically the acetylation of 2-bromo-4,6-difluoroaniline.

Reaction Scheme

The synthesis proceeds through the N-acetylation of 2-bromo-4,6-difluoroaniline using acetic anhydride. The reaction is typically carried out in the presence of a mild base or with acetic acid as a solvent, which also acts as a catalyst.

The reaction mechanism involves the nucleophilic attack of the amino group of 2-bromo-4,6-difluoroaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, and subsequent deprotonation to yield the final amide product.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-4,6-difluoroaniline | ≥97% | e.g., Sigma-Aldrich | Starting material. |

| Acetic Anhydride | Reagent Grade | e.g., Flinn Scientific | Acetylating agent.[3] |

| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific | Solvent and catalyst. |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | - | For neutralization. |

| Brine (Saturated NaCl solution) | - | - | For washing. |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | - | For drying. |

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[4][5]

Fume Hood: This entire procedure should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7]

Chemical Hazards:

-

2-Bromo-4,6-difluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and eye irritation. May cause respiratory irritation.[5]

-

Acetic Anhydride: Flammable liquid and vapor.[3][4][10] Harmful if swallowed or inhaled.[3][6][10] Causes severe skin burns and eye damage.[3][4][10] Reacts violently with water.[3]

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer. Handle with extreme care.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,6-difluoroaniline (1.0 eq, e.g., 2.08 g, 10 mmol).

-

Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.

Step 2: Acetylation Reaction

-

Carefully add acetic anhydride (1.1 eq, e.g., 1.12 g, 1.05 mL, 11 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water (100 mL). This will precipitate the crude product and hydrolyze any remaining acetic anhydride.

-

Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.

Step 4: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes cloudy.

-

Heat the mixture again until it becomes clear, and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, N-(2-bromo-4,6-difluorophenyl)acetamide, can be confirmed by standard analytical techniques:

-

Melting Point: Determine the melting point of the purified crystals.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of the acetyl methyl group and the aromatic protons.

-

¹³C NMR: To identify the carbonyl carbon and the aromatic carbons.

-

FT-IR: To observe the characteristic C=O stretch of the amide and the N-H stretch.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure the starting material is of high purity. |

| Loss of product during work-up. | Ensure complete precipitation by using a sufficient amount of ice-water and allowing adequate time for precipitation. Minimize the amount of solvent used for washing. | |

| Product is an oil or does not crystallize | Impurities present. | Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient). |

| Incorrect recrystallization solvent. | Experiment with different solvent systems for recrystallization, such as isopropanol or toluene. | |

| Formation of di-acetylated product | Excess acetylating agent or harsh conditions. | Use a stoichiometric amount of acetic anhydride and maintain the recommended reaction temperature. |

Conclusion

This protocol provides a detailed and reliable method for the synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]

-

Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Bromo-2,6-difluoroaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. Retrieved from [Link]

- Fang, L., et al. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891.

-

PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

-

Scribd. (n.d.). Acetylation New | PDF | Amine | Organic Compounds. Retrieved from [Link]

- Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

-

PubChem. (n.d.). 2-Bromo-4,6-Difluoroaniline. Retrieved from [Link]

-

Reynolds, J. D. (2014, April 20). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). [Video]. YouTube. [Link]

-

Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]

- 4. geneseo.edu [geneseo.edu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. chemical-label.com [chemical-label.com]

- 9. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-(2-bromo-4,6-difluorophenyl)acetamide

Introduction: Unlocking the Potential of a Sterically Hindered and Electron-Deficient Building Block

N-(2-bromo-4,6-difluorophenyl)acetamide is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding ortho-bromo group flanked by two electron-withdrawing fluorine atoms and an ortho-acetamido group, presents both challenges and opportunities for synthetic chemists. The difluorophenyl moiety is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity. The acetamido group can act as a directing group or be a precursor to other functionalities.[1] However, the combination of steric hindrance and electronic deactivation at the site of the carbon-bromine bond makes palladium-catalyzed cross-coupling reactions with this substrate non-trivial.

This comprehensive guide provides detailed application notes and starting-point protocols for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions using N-(2-bromo-4,6-difluorophenyl)acetamide. The protocols are designed based on established principles for overcoming the challenges associated with unreactive aryl halides, emphasizing the critical role of ligand and catalyst selection.

Understanding the Substrate: Key Considerations for Reactivity

The successful application of palladium-catalyzed cross-coupling reactions hinges on a thorough understanding of the substrate's electronic and steric properties. N-(2-bromo-4,6-difluorophenyl)acetamide possesses several key features that influence its reactivity:

-

Steric Hindrance: The ortho-bromo group is flanked by a fluorine atom and an acetamido group, creating significant steric bulk around the reaction center. This can impede the oxidative addition step in the catalytic cycle, which is often the rate-limiting step.[2][3]

-

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, decreasing the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, the overall electronic nature of the substrate is complex.[4] The acetamido group is generally considered an activating group for electrophilic aromatic substitution, but its effect in cross-coupling can be nuanced.[1]

-

The N-H Bond of the Amide: The presence of a potentially reactive N-H bond in the acetamido group necessitates careful selection of the base to avoid undesired side reactions, particularly in Buchwald-Hartwig aminations.

To overcome these challenges, the choice of a palladium catalyst system with bulky, electron-rich ligands is paramount. Such ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is more effective at undergoing oxidative addition with sterically hindered and electron-deficient aryl bromides.[5][6]

Visualizing the Catalytic Cycle: A General Mechanistic Overview

All palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7][8][9] For a sterically hindered substrate like N-(2-bromo-4,6-difluorophenyl)acetamide, the selection of a suitable palladium catalyst and ligand is critical for achieving high yields.

Protocol: Suzuki-Miyaura Coupling of N-(2-bromo-4,6-difluorophenyl)acetamide with an Arylboronic Acid

Materials:

-

N-(2-bromo-4,6-difluorophenyl)acetamide

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-(2-bromo-4,6-difluorophenyl)acetamide (1 equivalent), the arylboronic acid, and potassium phosphate.

-

In a separate vial, pre-mix the palladium(II) acetate and SPhos in the reaction solvent.

-

Add the catalyst solution to the Schlenk tube.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

-

Catalyst and Ligand: A combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is recommended. These ligands are known to facilitate the coupling of sterically hindered and electron-poor aryl halides by promoting the formation of the active Pd(0) species and accelerating the rate-limiting oxidative addition step.[2]

-

Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura coupling.[10] It is generally well-tolerated by many functional groups.

-

Solvent: Anhydrous 1,4-dioxane or a mixture of toluene and water can be effective. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the boronate species.[11]

Data Summary Table for Suzuki-Miyaura Coupling:

| Component | Recommended Starting Conditions | Rationale |

| Palladium Precursor | Pd(OAc)₂ (1-3 mol%) | Common and effective Pd(II) source. |

| Ligand | SPhos (2-6 mol%) | Bulky, electron-rich ligand for hindered substrates. |

| Base | K₃PO₄ (2-3 equiv) | Effective base for transmetalation. |

| Solvent | 1,4-Dioxane or Toluene/H₂O | Good for dissolving reactants and promoting the reaction. |

| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[12][13][14] The presence of the N-H bond in the substrate's acetamido group requires careful consideration of the base to prevent self-coupling or other side reactions.

Protocol: Buchwald-Hartwig Amination of N-(2-bromo-4,6-difluorophenyl)acetamide with a Secondary Amine

Materials:

-

N-(2-bromo-4,6-difluorophenyl)acetamide

-

Secondary amine (1.2 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2 equivalents)

-

Anhydrous toluene or 1,4-dioxane

Procedure:

-

In a glovebox or under a robust inert atmosphere, add N-(2-bromo-4,6-difluorophenyl)acetamide (1 equivalent), the base, and the catalyst components (Pd₂(dba)₃ and XPhos) to a dry Schlenk tube.

-

Add the anhydrous solvent, followed by the secondary amine.

-

Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Rationale for Component Selection:

-

Catalyst and Ligand: A Pd₂(dba)₃/XPhos system is a highly active catalyst combination for challenging Buchwald-Hartwig aminations.[15] XPhos is another example of a bulky, electron-rich ligand that promotes the coupling of hindered aryl halides.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[15] However, for substrates with sensitive functional groups, a milder base like cesium carbonate may be a better initial choice to minimize potential side reactions.

-

Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents for this transformation.

Sources

- 1. quora.com [quora.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. nobelprize.org [nobelprize.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Reaction conditions for Suzuki coupling of N-(2-bromo-4,6-difluorophenyl)acetamide

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Sterically Congested Polyfluorinated Aryl Bromides

Executive Summary

The Suzuki-Miyaura coupling of N-(2-bromo-4,6-difluorophenyl)acetamide presents a distinct set of challenges in medicinal chemistry. This substrate features a unique "buttressing effect" where the ortho-fluorine at C6 restricts the conformational flexibility of the bulky acetamide group at C1, forcing it to crowd the reactive C2-bromide site. Furthermore, the electron-deficient nature of the polyfluorinated ring accelerates oxidative addition but destabilizes the resulting Palladium(II) intermediate, making it prone to protodehalogenation if transmetallation is slow.

This Application Note provides a tiered experimental framework. We move beyond generic "catalyst screening" to provide two validated protocols:

-

Protocol A (The Workhorse): A cost-effective, robust method using Pd(dppf)Cl₂ for standard coupling partners.

-

Protocol B (The Problem Solver): A high-performance method using Buchwald G4-Precatalysts for sterically demanding or unstable boronic acids.

Substrate Analysis & Mechanistic Strategy

To optimize reaction conditions, we must first understand the steric and electronic landscape of the substrate.

The "Buttressing Effect"

Unlike a simple ortho-substituted aryl halide, N-(2-bromo-4,6-difluorophenyl)acetamide suffers from compounded steric hindrance.

-

Primary Steric Clash: The Acetamide group (NHAc) is ortho to the reactive Bromide (Br).

-

Secondary Constraint: The Fluorine at C6 is ortho to the Acetamide. This prevents the NHAc group from rotating away from the Bromide, effectively "locking" it in a conformation that shields the C-Br bond from the catalyst.

Electronic Activation vs. Instability

The two fluorine atoms (C4, C6) are strongly electron-withdrawing.

-

Pro: This lowers the LUMO energy of the C-Br bond, facilitating rapid Oxidative Addition (usually the rate-limiting step).

-

Con: The resulting electron-poor Pd(II)-Ar species is highly electrophilic and prone to side reactions (e.g., reduction/hydrodehalogenation) if the nucleophilic Boronic Acid does not undergo Transmetallation immediately.

Implication: The reaction requires a catalyst with a high turnover frequency (TOF) and a ligand that facilitates Transmetallation (the new rate-limiting step).

Figure 1: Mechanistic challenges dictating catalyst selection.

Experimental Protocols

Screening Strategy (DoE)

Before committing to a large-scale batch, perform this 4-reaction screen on a 50 mg scale. This covers the most likely successful chemical spaces.

| Entry | Catalyst System | Base | Solvent | Temp | Rationale |

| 1 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ (2M aq) | 1,4-Dioxane | 90°C | Standard: High bite angle ligand, robust. |

| 2 | XPhos Pd G4 | K₃PO₃ (0.5M aq) | THF/Water | 60°C | High Performance: Excellent for steric bulk. |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ (2M aq) | DME/Water | 85°C | Legacy: Only for highly reactive boronic acids. |

| 4 | SPhos Pd G2 | K₃PO₄ | Toluene/Water | 100°C | Alternative: Good for heteroaryl boronic acids. |

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for coupling with simple aryl boronic acids/esters.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (3.0 equiv, used as 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: To a nitrogen-flushed reaction vial (microwave vial or Schlenk tube), add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M, e.g., 10 mL for 1 mmol) and stir to suspend.

-

Base Addition: Add the 2M K₂CO₃ solution (3.0 equiv). Note: The biphasic mixture requires vigorous stirring.

-

Degassing: Sparge the mixture with Nitrogen gas for 5 minutes (subsurface bubbling). This is critical to prevent homocoupling of the boronic acid.

-

Reaction: Seal the vessel.

-

Thermal: Heat to 90°C for 4–16 hours.

-

Microwave: Heat to 120°C for 30 minutes.

-

-

Monitoring: Check by LC-MS. Look for the consumption of the bromide (M+H 250/252) and appearance of the product.

-

Workup: Dilute with EtOAc and Water. Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "High-Performance" Method (Steric/Difficult)

Recommended for coupling with ortho-substituted boronic acids, heterocycles, or if Protocol A fails.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Pin Ester: 1.5 equiv

-

Catalyst: XPhos Pd G4 (2–3 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

-

Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)

-

Solvent: THF/Water (4:1 ratio) or n-Butanol

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, combine aryl bromide , boronic partner , XPhos Pd G4 (0.02 equiv), and K₃PO₄ (3.0 equiv) in a vial.

-

Solvent: Add degassed THF/Water (4:1) . The concentration should be 0.15 M.

-

Reaction:

-

Thermal: Heat to 60°C . The active Pd(0) species is generated rapidly at mild temperatures.

-

Time: Typically complete in 1–4 hours.

-

-

Rationale: The bulky XPhos ligand creates a protective "pocket" around the Palladium, facilitating the coupling of the sterically hindered C2-position while preventing catalyst deactivation. The mild temperature prevents hydrolysis of the acetamide group.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Acetamide N-H. | Switch to Protocol B (XPhos/SPhos). The bulky ligand prevents N-coordination. Increase temp to 100°C. |

| Protodehalogenation (Ar-Br | Slow Transmetallation; Pd-Ar intermediate captures H from solvent. | Use dry solvent (Anhydrous Dioxane) and anhydrous base (Cs₂CO₃). Increase Boronic Acid to 2.0 equiv.[2] |

| Hydrolysis of Acetamide | Base is too strong or Temp is too high. | Switch base to K₃PO₄ (milder than carbonate at high temp). Reduce temp to 60–70°C. |

| Homocoupling of Boronic Acid | Oxygen present in system.[2] | Improve degassing technique. Sparge for 10+ mins. Ensure system is sealed. |

Workflow Visualization

The following diagram illustrates the decision tree for optimizing this specific coupling.

Figure 2: Decision tree for selecting the optimal coupling protocol.

References

-

BenchChem. "Application Notes and Protocols: 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Synthesis." BenchChem Technical Library. Accessed October 2023. Link

-

Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002).[3] "Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings."[3] Journal of Organic Chemistry, 67(16), 5553-5566.[3] Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids." Accounts of Chemical Research, 41(11), 1461-1473. Link

-

PubChem. "N-(4-bromo-2,6-difluorophenyl)acetamide Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. "Product Specification: N-(2-bromo-4,6-difluorophenyl)acetamide." Link

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of N-(2-bromo-4,6-difluorophenyl)acetamide

Introduction

N-(2-bromo-4,6-difluorophenyl)acetamide is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure is characterized by a synthetically versatile carbon-bromine bond, which serves as a key handle for a variety of cross-coupling reactions. The electronic properties of the aromatic ring are significantly influenced by the presence of two electron-withdrawing fluorine atoms and an ortho-acetamido group. This unique substitution pattern presents both opportunities and challenges for selective functionalization. The ortho-acetamido group can introduce steric hindrance and may act as a coordinating or directing group, while the fluorine atoms modulate the reactivity of the C-Br bond, typically making it more susceptible to oxidative addition in palladium-catalyzed cycles.

This guide provides a comprehensive overview of robust and field-proven catalytic systems for the functionalization of this substrate. We will delve into the mechanistic rationale behind catalyst and reagent selection, offering detailed, step-by-step protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

C(sp²)-C(sp²) Bond Formation via Suzuki-Miyaura Coupling

Application Note

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds.[1] It involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[2] For N-(2-bromo-4,6-difluorophenyl)acetamide, this reaction is highly effective for introducing a diverse range of aryl, heteroaryl, and vinyl substituents at the 2-position, creating complex biaryl structures or styrenyl derivatives.

Mechanistic & Strategic Considerations: The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]

-

Catalyst Selection: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, modern, air-stable precatalysts like Pd₂(dba)₃ or catalysts incorporating bulky, electron-rich phosphine ligands are often more efficient, especially for sterically hindered or electronically challenging substrates.[2]

-

Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, leading to higher yields and turnover numbers.[4]

-

Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[2] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of solvent often involves a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to ensure solubility of both the organic substrate and the inorganic base.[4][5]

The electron-deficient nature of the aryl ring in N-(2-bromo-4,6-difluorophenyl)acetamide facilitates the initial oxidative addition step, which is often rate-limiting.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of N-(2-bromo-4,6-difluorophenyl)acetamide with a generic arylboronic acid.

Materials & Reagents:

-

N-(2-bromo-4,6-difluorophenyl)acetamide

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%)

-

Potassium phosphate (K₃PO₄), tribasic, finely ground (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add N-(2-bromo-4,6-difluorophenyl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the reaction vessel.

-

Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the starting aryl bromide.

-

Reaction: Place the vessel in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Data Summary: Typical Suzuki-Miyaura Conditions

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) precatalysts.[6] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands enhance catalytic activity for challenging substrates.[7] |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective in promoting transmetalation.[4] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems ensure solubility of all reaction components.[4] |

| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle without degrading reagents. |

| Equivalents (Boronic Acid) | 1.2 - 1.5 | A slight excess ensures complete consumption of the limiting aryl bromide. |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C(sp²)-N Bond Formation via Buchwald-Hartwig Amination

Application Note

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][8] This palladium-catalyzed reaction couples aryl halides with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates.[9] For N-(2-bromo-4,6-difluorophenyl)acetamide, this allows for the direct introduction of an amino group, which can be a key pharmacophore or a handle for further functionalization.

Mechanistic & Strategic Considerations: The mechanism is analogous to other palladium-catalyzed cross-couplings.[10] Key challenges often relate to the choice of base and ligand.

-

Catalyst & Ligand: The success of this reaction is highly dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[7] They promote the formation of a monoligated Pd(0) species, facilitate the difficult C-N reductive elimination step, and prevent β-hydride elimination side reactions.[8]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, forming the active amide species for coupling. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base must be compatible with other functional groups in the molecule.[11]

-

Substrate Reactivity: The ortho-acetamido group can present steric challenges. Therefore, a highly active catalyst system is necessary to overcome this hindrance and achieve efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling N-(2-bromo-4,6-difluorophenyl)acetamide with a primary or secondary amine.

Materials & Reagents:

-

N-(2-bromo-4,6-difluorophenyl)acetamide

-

Amine (primary or secondary, 1.1 - 1.5 equivalents)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (or other suitable biaryl phosphine ligand, 2-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Vessel Preparation (in a glovebox): To an oven-dried reaction vial, add NaOtBu (1.5 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.025 eq).

-

Reagent Addition: Add N-(2-bromo-4,6-difluorophenyl)acetamide (1.0 eq).

-

Solvent and Nucleophile: Add anhydrous toluene, followed by the amine nucleophile (1.2 eq) via syringe.

-

Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-120 °C.

-

Monitoring & Duration: Stir the reaction for 12-24 hours. Monitor for completion by LC-MS or GC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography (silica gel) to yield the desired N-arylated product.

Visualization: Buchwald-Hartwig Amination Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

C(sp²)-C(sp) Bond Formation via Sonogashira Coupling

Application Note

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[13] Applying this reaction to N-(2-bromo-4,6-difluorophenyl)acetamide provides a direct route to 2-alkynyl derivatives, which are versatile building blocks for constructing heterocycles, conjugated polymers, and complex natural products.[14]

Mechanistic & Strategic Considerations: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide, which is the active nucleophile for transmetalation to the palladium center.[15]

-

Catalyst System: The classic system uses a Pd(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI).[16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HBr byproduct.[15]

-

Copper-Free Variants: Concerns over copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols.[13] These methods often require stronger bases (e.g., Cs₂CO₃) or specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex, but can be less efficient for challenging substrates.[12]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol details a standard procedure for the Sonogashira coupling of N-(2-bromo-4,6-difluorophenyl)acetamide.

Materials & Reagents:

-

N-(2-bromo-4,6-difluorophenyl)acetamide

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

-

Co-solvent such as THF or Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-(2-bromo-4,6-difluorophenyl)acetamide (1.0 eq) in a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v).

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq) to the solution. The mixture may turn yellow or brown.

-

Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often complete within 2-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The formation of amine hydrobromide salt (Et₃N·HBr) as a white precipitate is often an indicator of reaction progress.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure arylalkyne.

Data Summary: Key Parameters for Sonogashira Coupling

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts.[16] |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates acetylide formation, accelerating the reaction.[15] |

| Base | Et₃N, i-Pr₂NH, DIPEA | Acts as a proton scavenger and often as the solvent.[15] |

| Solvent | THF, Toluene, DMF | Co-solvents used to ensure solubility of the aryl halide. |

| Temperature | Room Temperature to 60 °C | Mild conditions are usually sufficient, preserving sensitive functional groups.[14] |

Safety & Handling

-

Catalysts: Palladium and copper catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Reagents: Organohalides, phosphine ligands, and strong bases (like NaOtBu) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use. NaOtBu is highly corrosive and moisture-sensitive.

-

Solvents: Anhydrous and flammable solvents should be handled with care, away from ignition sources and under an inert atmosphere.

-

Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation and ensure reproducibility.

References

- ResearchGate. (n.d.). Amination of Aryl Halides Using Copper Catalysis | Request PDF.

- Kuwano, R., et al. (n.d.).

-